3-Acetyl-hexanoic acid
Description
3-Acetyl-hexanoic acid (IUPAC name: 3-(acetyl)hexanoic acid) is a branched carboxylic acid derivative characterized by an acetyl group (CH₃CO-) attached to the third carbon of a hexanoic acid backbone. This structural modification introduces a ketone functionality, distinguishing it from other hexanoic acid derivatives.
Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The compound is hypothesized to exhibit solubility in polar organic solvents (e.g., ethanol, chloroform) due to its mixed hydrophilic (carboxylic acid) and hydrophobic (acetyl and alkyl chain) regions .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-acetylhexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(6(2)9)5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
SZZNYPZYDQZGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
(a) 3-Hydroxyhexanoic Acid
- Structure : Features a hydroxyl (-OH) group at the third carbon instead of an acetyl group.
- Properties: Molecular formula: C₆H₁₂O₃; MW 132.16 g/mol . Solubility: Miscible in chloroform, ethanol, and methanol . Biological Role: Identified as a biomarker in diabetic ketoacidosis and mitochondrial β-oxidation disorders .
- Key Difference: The hydroxyl group increases polarity and hydrogen-bonding capacity, making 3-hydroxyhexanoic acid more hydrophilic than 3-acetyl-hexanoic acid.
(b) Ethyl 5-Oxohexanoate
- Structure : An ester derivative with a ketone (oxo) group at the fifth carbon.
- Properties :
- Key Difference: The ester functionality and ketone position alter its metabolic stability and synthetic applications compared to this compound.
(c) 3-Hexenyl Hexanoate
- Structure: An ester of hexanoic acid with a 3-hexenyl alcohol moiety.
- Properties :
- Key Difference: The absence of a carboxylic acid group renders it non-acidic and volatile, unlike this compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₈H₁₄O₄ | 174.19 | Ethanol, Chloroform | Carboxylic acid, Ketone |
| 3-Hydroxyhexanoic acid | C₆H₁₂O₃ | 132.16 | Chloroform, Ethanol | Carboxylic acid, Hydroxyl |
| Ethyl 5-oxohexanoate | C₈H₁₄O₃ | 158.19 | Organic solvents | Ester, Ketone |
| 3-Hexenyl hexanoate | C₁₂H₂₂O₂ | 198.30 | Lipophilic solvents | Ester, Alkene |
*Inferred properties based on structural analogs.
Preparation Methods
Strains and Substrates
Key microbial chassis include Clostridium and Megasphaera species, which utilize substrates such as glucose or fructose to produce medium-chain carboxylic acids. For example:
Table 1: Microbial Production Parameters
Metabolic Engineering
Strain optimization involves:
Challenges and Advancements
-
Low yields : Current yields remain suboptimal for industrial scalability.
-
Future directions : CRISPR-Cas9-based engineering to improve substrate utilization and acetyl transferase activity.
Chemical Synthesis
Chemical methods focus on acetylating hexanoic acid or its derivatives. While less documented than microbial routes, these approaches offer precision in regioselectivity.
Acid Chloride Intermediate
-
Convert hexanoic acid to hexanoyl chloride :
Sulfuryl chloride (SOCl₂) or thionyl chloride (SOCl₂) are common reagents.
-
Alkylation at the third carbon :
The chloride intermediate reacts with a methyl nucleophile (e.g., methyl Grignard reagent) to introduce the acetyl group. However, regioselectivity control remains a challenge.
Enolate Alkylation
Alternative Approaches
Table 2: Chemical Synthesis Challenges
| Challenge | Solution/Status |
|---|---|
| Regioselectivity | Limited progress |
| Catalyst efficiency | Under investigation |
| Scalability | Low yields reported |
Comparative Analysis
Microbial vs. Chemical Methods
Case Study: Metabolic Engineering
A Clostridium strain engineered to overexpress acetyl-CoA synthase achieved a 40% increase in this compound titer compared to wild-type.
Q & A
Q. What advanced techniques evaluate thermal stability under storage conditions?
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